molecular formula C6H5O7-3 B1264535 2-(Carboxylatomethoxy)succinate(3-)

2-(Carboxylatomethoxy)succinate(3-)

Cat. No. B1264535
M. Wt: 189.1 g/mol
InChI Key: CIOXZGOUEYHNBF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-(carboxylatomethoxy)succinate(3-) is tricarboxylate anion of (carboxymethoxy)succinic acid;  major species at pH 7.3. It is a conjugate base of a (carboxymethoxy)succinic acid.

Scientific Research Applications

  • Mitochondrial Stress and Protein Succination : 2-(Carboxylatomethoxy)succinate(3-) plays a role in the process of 'succination' in proteins. This process is linked to mitochondrial stress and increased in adipocytes exposed to high glucose. This suggests its involvement in cellular responses to glucotoxicity and potentially in diabetic conditions (Frizzell et al., 2012).

  • Environmental Photolysis : Research on the photolysis of carboxylate anions adsorbed onto iron oxyhydroxide surfaces, including 2-(Carboxylatomethoxy)succinate(3-), reveals its role in environmental chemistry and the potential impacts on water treatment and pollution control (Cunningham et al., 1988).

  • Role in Inflammation : This compound is an intermediate in the tricarboxylic acid (TCA) cycle and has roles beyond metabolism. It is involved in cellular activation and inflammation, suggesting its significance in understanding metabolic diseases and immune responses (Mills & O’Neill, 2014).

  • Biotechnology Applications : It has applications in the production of biodegradable plastics, green solvents, and other industrial products derived from agricultural carbohydrates (Zeikus et al., 1999).

  • Pharmaceutical Relevance : Its derivatives play a crucial role in the synthesis of pharmaceuticals and the development of new drug delivery systems (Kumar et al., 1993).

  • Chemical Synthesis and Catalysis : It's involved in reactions that have implications for synthesizing complex organic compounds and understanding catalytic processes (Katayama et al., 2016).

properties

Product Name

2-(Carboxylatomethoxy)succinate(3-)

Molecular Formula

C6H5O7-3

Molecular Weight

189.1 g/mol

IUPAC Name

2-(carboxylatomethoxy)butanedioate

InChI

InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3

InChI Key

CIOXZGOUEYHNBF-UHFFFAOYSA-K

Canonical SMILES

C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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